4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide
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Overview
Description
4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base.
Attachment of the Piperazine and Pyrrolidine Groups: The piperazine and pyrrolidine groups can be attached through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine moieties.
Reduction: Reduction reactions can occur at the benzamide core, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl and benzamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine and pyrrolidine groups.
Reduction: Reduced amine derivatives of the benzamide core.
Substitution: Substituted derivatives at the sulfonyl and benzamide groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide shares structural similarities with other benzamide derivatives and sulfonyl-containing compounds.
Gabapentin Related Compound B: Similar in having a sulfonyl group and a complex structure.
Ethyl acetoacetate: Shares some functional group similarities.
Uniqueness
- The unique combination of the piperazine, pyrrolidine, and benzamide groups in this compound sets it apart from other compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C25H34N4O3S |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
4-[(4-methylpiperazin-1-yl)sulfonylmethyl]-N-[1-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C25H34N4O3S/c1-20(22-9-11-24(12-10-22)28-13-3-4-14-28)26-25(30)23-7-5-21(6-8-23)19-33(31,32)29-17-15-27(2)16-18-29/h5-12,20H,3-4,13-19H2,1-2H3,(H,26,30) |
InChI Key |
RTSPDSAFLLRJTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)NC(=O)C3=CC=C(C=C3)CS(=O)(=O)N4CCN(CC4)C |
Origin of Product |
United States |
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